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Compound of Interest

2-[(4-Chlorophenyl)Sulfonyl]Acetic
Acid

Cat. No.: B1345178

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical
properties of 2-[(4-Chlorophenyl)sulfonyl]acetic acid (CAS No: 3405-89-8). Due to the
limited publicly available data, this document focuses on the fundamental characteristics of the
compound. Information regarding its biological activity, detailed experimental protocols, and
comprehensive spectral analyses is not extensively available in the current literature. This
guide presents the known properties in a structured format and offers a plausible synthetic
approach based on established chemical principles.

Chemical Structure and Properties

2-[(4-Chlorophenyl)sulfonyl]acetic acid is an organic compound featuring a 4-chlorophenyl
group attached to a sulfonyl group, which is in turn bonded to the alpha-carbon of an acetic
acid moiety.

Chemical Structure:

Figure 1: Chemical structure of 2-[(4-Chlorophenyl)sulfonyl]acetic acid.

Physical and Chemical Properties
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A summary of the key physical and chemical properties of 2-[(4-Chlorophenyl)sulfonyl]acetic
acid is presented in Table 1.

Property Value Reference(s)
CAS Number 3405-89-8 [1][2]
Molecular Formula C8H7CIOA4S [11[2][3]
Molecular Weight 234.66 g/mol [31[4]

2-{(4-
IUPAC Name Chlorophenyl)sulfonyl]acetic [1112]

acid

2-(4-

chlorophenyl)sulfonylacetic

Synonyms acid, 4- [1][2]
Chlorophenylsulfonylacetic
acid, NSC203148

Melting Point 121-126 °C [4]
Boiling Point 472.1 °C at 760 mmHg [5]
Density 1.52 g/cm3 [5]

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of 2-[(4-
Chlorophenyl)sulfonyl]acetic acid are not readily available in the public domain. However, a
plausible synthetic route can be proposed based on general organic chemistry principles. A
common method for the formation of a-sulfonyl carboxylic acids is the oxidation of the
corresponding a-thio carboxylic acid.

Plausible Synthetic Workflow

The synthesis could potentially be achieved through a two-step process starting from 4-
chlorothiophenol and bromoacetic acid.
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Step 1: Nucleophilic Substitution

4-Chlorothiophenol Bromoacetic Acid Base (e.g., NaOH)

S v

2-[(4-Chlorophenyl)thio]acetic acid

Step 2: Oxidation

2-[(4-Chlorophenyl)thio]acetic acid Oxidizing Agent (e.g., H202, m-CPBA)

N

2-[(4-Chlorophenyl)sulfonyl]acetic acid

Click to download full resolution via product page
Figure 2: Plausible synthesis workflow for 2-[(4-Chlorophenyl)sulfonyl]acetic acid.
Step 1: Synthesis of 2-[(4-Chlorophenyl)thio]acetic acid

In a suitable solvent, 4-chlorothiophenol would be deprotonated with a base, such as sodium
hydroxide, to form the thiophenoxide. This nucleophile would then react with bromoacetic acid
in a nucleophilic substitution reaction to yield 2-[(4-Chlorophenyl)thio]acetic acid.

Step 2: Oxidation to 2-[(4-Chlorophenyl)sulfonyl]acetic acid

The sulfide in 2-[(4-Chlorophenyl)thio]acetic acid would then be oxidized to a sulfone. This can
be achieved using a strong oxidizing agent, such as hydrogen peroxide or meta-
chloroperoxybenzoic acid (m-CPBA), in an appropriate solvent.

Note: This proposed synthesis is illustrative. The specific reaction conditions, including
solvents, temperatures, and purification methods, would require experimental optimization.
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Spectroscopic Data

Experimentally obtained and interpreted spectral data (NMR, IR, Mass Spectrometry) for 2-[(4-
Chlorophenyl)sulfonyl]acetic acid are not available in surveyed scientific literature. The
following sections describe the expected spectral characteristics based on the compound's
structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR:

o Aromatic Protons: Two doublets in the aromatic region (typically & 7.0-8.0 ppm),
corresponding to the two sets of chemically non-equivalent protons on the 4-chlorophenyl
ring.

o Methylene Protons: A singlet in the region of 4 4.0-5.0 ppm, corresponding to the two protons
of the methylene group adjacent to the sulfonyl and carboxyl groups.

o Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically & 10-13 ppm),
which may be exchangeable with D20.

13C NMR:
e Carbonyl Carbon: A signal in the downfield region (typically & 170-180 ppm).

o Aromatic Carbons: Four signals in the aromatic region (typically & 120-145 ppm), one for the
carbon bearing the chlorine, one for the carbon attached to the sulfonyl group, and two for
the remaining CH carbons.

e Methylene Carbon: A signal in the range of & 50-65 ppm.

Infrared (IR) Spectroscopy

e O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm~1.

e C=0 Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm~1.
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e S=0 Stretch (Sulfone): Two strong absorption bands, typically around 1300-1350 cm~1
(asymmetric) and 1120-1160 cm~* (symmetric).

o C-CI Stretch: An absorption in the fingerprint region, typically around 1090-1015 cm~1.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M+*) and characteristic
isotopic peaks for the presence of chlorine (M+2 peak with approximately one-third the intensity
of the M* peak) and sulfur. Fragmentation patterns would likely involve the loss of the carboxyl

group and cleavage around the sulfonyl group.

Structural Features of 2-[(4-Chlorophenyl)sulfonyl]acetic acid
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Figure 3: Relationship between chemical structure and expected spectroscopic signals.

Biological Activity and Mechanism of Action

There is no significant information available in the public scientific literature regarding the
biological activity, mechanism of action, or any associated signaling pathways for 2-[(4-
Chlorophenyl)sulfonyl]acetic acid. Searches for this information predominantly yield results
for structurally similar but distinct compounds with known biological activities. This suggests

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1345178?utm_src=pdf-body-img
https://www.benchchem.com/product/b1345178?utm_src=pdf-body
https://www.benchchem.com/product/b1345178?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

that 2-[(4-Chlorophenyl)sulfonyl]acetic acid may primarily be a chemical intermediate used
in the synthesis of other molecules and may not have been extensively investigated for its own
biological effects.

Conclusion

2-[(4-Chlorophenyl)sulfonyl]acetic acid is a well-defined chemical compound with
established physical properties. While a plausible synthetic route can be outlined, detailed
experimental protocols and comprehensive spectral characterization are not readily available in
the public domain. Furthermore, there is a notable absence of data concerning its biological
activity and mechanism of action. This suggests that the compound's primary role may be that
of a synthetic building block. Further research would be necessary to fully elucidate its
reactivity, spectroscopic details, and any potential biological relevance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1345178?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

